N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine
Overview
Description
N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a naphthalene ring, a diphenylfluorene moiety, and an amine group
Mechanism of Action
Target of Action
Similar compounds have been found to target various cellular components, such as cell wall and cell membrane .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in the microscopic morphology of the organism . For instance, the mycelium treated with a similar compound produced a red secretion and exhibited progressive creeping growth .
Biochemical Pathways
Similar compounds have been found to affect several metabolic pathways, such as steroid biosynthesis and abc transporters . These compounds significantly affect cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Result of Action
Similar compounds have been found to cause changes in the microscopic morphology of the organism . For instance, under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine typically involves the reaction of naphthalen-1-amine with 9,9-diphenyl-9H-fluoren-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)phenazine-1-carboxamide
- N-(naphthalen-1-yl)ethylenediamine
- N-(naphthalen-1-yl)phenylamine
Uniqueness
N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine is unique due to its combination of a naphthalene ring, a diphenylfluorene moiety, and an amine group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-naphthalen-1-yl-9,9-diphenylfluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N/c1-3-14-26(15-4-1)35(27-16-5-2-6-17-27)32-20-10-9-19-30(32)31-23-22-28(24-33(31)35)36-34-21-11-13-25-12-7-8-18-29(25)34/h1-24,36H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHYWKHMFUUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC6=CC=CC=C65)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237554 | |
Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196694-11-7 | |
Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196694-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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